2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine is a synthetic organic compound of considerable interest due to its unique chemical structure and diverse potential applications. It features a triazine ring substituted with methoxy groups and a piperidine moiety linked through a pyridinyl ether linkage. This complex structure endows the compound with properties that are valuable in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions : The synthesis of 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine involves multiple steps. One common route begins with the formation of the triazine core via a cyclization reaction involving appropriate nitriles or amidines. Subsequent steps typically involve introducing the methoxy groups through alkylation reactions under basic conditions. The piperidinyl-pyridinyl ether fragment can be synthesized separately, often involving the reaction of a piperidine with a pyridine derivative under acidic or basic conditions to form the ether linkage. Finally, the two fragments are combined under conditions that favor nucleophilic substitution to form the final product.
Industrial Production Methods : Industrial-scale production of this compound follows similar routes but optimized for efficiency and cost-effectiveness. Batch reactors and continuous flow processes are employed to ensure high yields and purity. Advanced purification techniques, such as recrystallization and chromatography, are often required to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation and Reduction : The compound can undergo oxidation reactions particularly at the piperidine and methoxy substituents, using oxidizing agents such as potassium permanganate or chromium trioxide. Conversely, reduction reactions can target the triazine ring or the ether linkage, using reagents like hydrogen gas with a metal catalyst.
Substitution : Nucleophilic substitution reactions are common, particularly at the triazine ring and the pyridinyl ether, where leaving groups can be replaced by nucleophiles under suitable conditions.
Hydrolysis : The ether linkage and methoxy groups can be hydrolyzed under acidic or basic conditions, leading to the formation of various intermediate products.
Common Reagents and Conditions Used : Typical reagents include strong acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium hydroxide), oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, ranging from low temperatures for sensitive substitutions to high temperatures for hydrolysis and oxidation.
Major Products Formed : The products of these reactions can include de-methylated triazines, altered piperidine derivatives, and various intermediate compounds that retain parts of the original structure but with functional group modifications.
Scientific Research Applications
The diverse structure of 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine makes it valuable in several research fields:
Chemistry : It is used as a building block for more complex molecules in the synthesis of heterocyclic compounds.
Biology : Studies explore its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine : Research investigates its potential therapeutic effects, particularly in the modulation of neurological pathways and as a possible candidate for drug development.
Industry : The compound's unique properties make it useful in materials science for the development of new polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The piperidine moiety can interact with neurological receptors, potentially modulating synaptic transmission. The methoxy groups and the triazine ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and stability. Pathways involved include neurotransmitter regulation and enzyme inhibition, contributing to its observed biological effects.
Comparison with Similar Compounds
Compared to other triazine derivatives, 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine is unique due to its combined piperidine and pyridinyl ether substitution, which endows it with distinct reactivity and bioactivity profiles. Similar compounds include:
2,4-dimethoxy-1,3,5-triazine : Lacks the piperidine and pyridinyl ether, resulting in different chemical and biological properties.
4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl derivatives : Similar ether linkages but without the triazine core, showing different chemical reactivity and biological applications.
Various triazine derivatives : Differing substituents on the triazine ring can significantly alter their reactivity and application potential, providing a rich area for comparative study.
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Properties
IUPAC Name |
2,4-dimethoxy-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-12-10-14(4-7-18-12)25-11-13-5-8-22(9-6-13)15-19-16(23-2)21-17(20-15)24-3/h4,7,10,13H,5-6,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCUOBFPPKRMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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